3-Phenoxypyridazine
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Overview
Description
3-Phenoxypyridazine is a heterocyclic organic compound that belongs to the pyridazine family It is characterized by a pyridazine ring substituted with a phenoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenoxypyridazine can be synthesized through several methods:
Catalytic Dehalogenation: This method involves the catalytic dehalogenation of 3-phenoxy-6-chloropyridazine using palladium on carbon or Raney nickel in ammoniacal methanol at room temperature and ordinary pressure.
Reaction with Phenols: Another approach is the reaction of 3-chloropyridazine with phenols in the presence of a base.
Industrial Production Methods: The industrial production of this compound typically follows the catalytic dehalogenation route due to its efficiency and high yield. The reaction is carried out in large-scale reactors under controlled conditions to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Phenoxypyridazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridazine oxides.
Reduction: Catalytic hydrogenation can reduce it to form different derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon or Raney nickel are used in the presence of hydrogen.
Substitution: Bases such as sodium hydroxide or potassium carbonate are commonly used.
Major Products:
Oxidation: Pyridazine oxides.
Reduction: Various reduced derivatives of this compound.
Substitution: Substituted phenoxypyridazines with different functional groups.
Scientific Research Applications
3-Phenoxypyridazine has several scientific research applications:
Agriculture: It is used as a selective herbicide due to its ability to inhibit the growth of certain weeds without affecting crops.
Pharmaceuticals: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studies are being conducted to understand its effects on various biological pathways and its potential as a biochemical tool.
Mechanism of Action
The exact mechanism of action of 3-Phenoxypyridazine is not fully elucidated. it is believed to exert its effects by interacting with specific molecular targets in plants and microorganisms. In plants, it inhibits key enzymes involved in growth and development, leading to selective herbicidal activity . In microorganisms, it may interfere with cellular processes, contributing to its antimicrobial properties.
Comparison with Similar Compounds
- 3-Phenoxy-6-chloropyridazine
- 3-(2,6-Dichlorophenoxy)pyridazine
- 4-Phenoxypyridazine
Comparison: 3-Phenoxypyridazine is unique due to its selective herbicidal activity and potential pharmaceutical applications. Unlike its chlorinated counterparts, it exhibits superior activity in submerged pot tests, making it more effective in paddy fields . Additionally, its lack of substituents on the pyridazine and benzene rings enhances its selectivity and reduces potential side effects .
Properties
IUPAC Name |
3-phenoxypyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-2-5-9(6-3-1)13-10-7-4-8-11-12-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXJUKILOHPHHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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